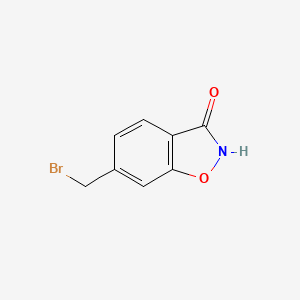
6-(Bromomethyl)-1,2-benzoxazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Bromomethyl)-1,2-benzoxazol-3-one is an organic compound characterized by a benzoxazole ring substituted with a bromomethyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Bromomethyl)-1,2-benzoxazol-3-one typically involves the bromination of 6-methyl-1,2-benzoxazol-3-one. A common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, where the bromine atom is introduced at the methyl group, converting it to a bromomethyl group.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient heat and mass transfer. The use of automated systems can enhance the safety and scalability of the bromination reaction, minimizing the risks associated with handling bromine reagents.
Types of Reactions:
Substitution Reactions: The bromomethyl group in this compound is highly reactive towards nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of various substituted benzoxazole derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions, where the bromomethyl group is converted to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Substitution Products: Various benzoxazole derivatives depending on the nucleophile used.
Oxidation Products: 6-Carboxy-1,2-benzoxazol-3-one.
Reduction Products: 6-Methyl-1,2-benzoxazol-3-one.
Scientific Research Applications
6-(Bromomethyl)-1,2-benzoxazol-3-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is used in the synthesis of bioactive molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Research into its derivatives has shown promise in developing new drugs with antimicrobial, antifungal, and anticancer properties.
Industry: It is utilized in the production of advanced materials, such as polymers and dyes, due to its reactive bromomethyl group.
Mechanism of Action
The mechanism of action of 6-(Bromomethyl)-1,2-benzoxazol-3-one in biological systems involves its interaction with nucleophilic sites in biomolecules. The bromomethyl group can form covalent bonds with nucleophilic amino acids in proteins, potentially altering their function. This reactivity underlies its potential as a pharmacophore in drug design, where it can be tailored to target specific enzymes or receptors.
Comparison with Similar Compounds
6-Methyl-1,2-benzoxazol-3-one: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
6-Chloromethyl-1,2-benzoxazol-3-one: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and selectivity in chemical reactions.
6-(Hydroxymethyl)-1,2-benzoxazol-3-one: Contains a hydroxymethyl group, which can undergo different types of chemical transformations compared to the bromomethyl group.
Uniqueness: 6-(Bromomethyl)-1,2-benzoxazol-3-one is unique due to the high reactivity of its bromomethyl group, which allows for a wide range of chemical modifications. This reactivity makes it a valuable intermediate in organic synthesis and a versatile tool in medicinal chemistry for the development of new therapeutic agents.
Properties
IUPAC Name |
6-(bromomethyl)-1,2-benzoxazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2/c9-4-5-1-2-6-7(3-5)12-10-8(6)11/h1-3H,4H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUVNSFJISRQSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CBr)ONC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.04 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














